molecular formula C26H30FN7O3S B10836478 Tri-substituted purine derivative 1

Tri-substituted purine derivative 1

Cat. No.: B10836478
M. Wt: 539.6 g/mol
InChI Key: SDEPDOGWVAMEDD-UHFFFAOYSA-N
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Description

Tri-substituted purine derivative 1 is a compound that belongs to the class of purine derivatives, which are known for their diverse biological activities. Purine derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly as anticancer agents. The this compound is characterized by the substitution of three different functional groups at specific positions on the purine ring, which can significantly influence its biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tri-substituted purine derivative 1 typically involves a multi-step process. One common synthetic route starts with the preparation of a purine core, followed by the introduction of substituents at the desired positions. For example, a three-step synthetic procedure using 2,6-dichloropurine as a substrate has been reported. This involves:

Industrial Production Methods

Industrial production of tri-substituted purine derivatives often employs similar synthetic routes but on a larger scale. The use of microwave irradiation and other advanced techniques can improve yield and reduce reaction times. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tri-substituted purine derivative 1 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of a hydroxyl group on the purine ring can yield a ketone or aldehyde, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Comparison with Similar Compounds

Tri-substituted purine derivative 1 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which can be fine-tuned by modifying the substituents.

Properties

Molecular Formula

C26H30FN7O3S

Molecular Weight

539.6 g/mol

IUPAC Name

2-[2-[(4-cyclohexylphenyl)methylamino]-6-(4-fluoroanilino)purin-9-yl]ethyl sulfamate

InChI

InChI=1S/C26H30FN7O3S/c27-21-10-12-22(13-11-21)31-24-23-25(34(17-30-23)14-15-37-38(28,35)36)33-26(32-24)29-16-18-6-8-20(9-7-18)19-4-2-1-3-5-19/h6-13,17,19H,1-5,14-16H2,(H2,28,35,36)(H2,29,31,32,33)

InChI Key

SDEPDOGWVAMEDD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CNC3=NC(=C4C(=N3)N(C=N4)CCOS(=O)(=O)N)NC5=CC=C(C=C5)F

Origin of Product

United States

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